Bedoradrine sulfate

説明

Historical Context of Adrenoceptor Agonist Discovery and Development

The story of adrenoceptor agonists begins with the study of the adrenal gland at the turn of the 20th century. In 1900, the beneficial effects of desiccated adrenal glands in asthma were noted, and by 1901, the active component, adrenaline (epinephrine), was isolated and synthesized. nih.gov Adrenaline was found to have sympathomimetic properties, meaning it mimicked the effects of the sympathetic nervous system. nih.gov Its use in asthma patients, initially oral and later via subcutaneous injection and inhalation, marked the first therapeutic application of an adrenoceptor agonist. wikipedia.org

In 1948, a pivotal moment in pharmacology occurred when Raymond P. Ahlquist classified adrenoceptors into two main types, alpha (α) and beta (β), based on their differing responses to a series of sympathomimetic amines. guidetopharmacology.org This classification was crucial for understanding the diverse effects of adrenaline and for the future development of more specific drugs. guidetopharmacology.org

The first non-selective beta-agonist, isoproterenol, was discovered in the 1940s and represented a significant advance as it lacked the alpha-adrenergic activity of epinephrine. nih.govmdpi.com However, its non-selective nature meant it stimulated both beta-1 and beta-2 receptors, leading to cardiovascular side effects. nih.gov This set the stage for the next chapter in adrenoceptor agonist development: the pursuit of selectivity.

Evolution of Selective Beta2-Adrenoceptor Agonists

The recognition that bronchodilation was primarily mediated by beta-2 receptors in the lungs spurred the development of agonists that could selectively target these receptors while minimizing effects on beta-1 receptors in the heart. nih.govmdpi.com This led to the introduction of the first selective beta-2 agonists in the 1960s, such as salbutamol (albuterol) and terbutaline. wikipedia.orgresearchgate.net These drugs offered a better therapeutic profile with reduced cardiac side effects compared to their non-selective predecessors. wikipedia.orgnih.gov

The evolution continued with a focus on extending the duration of action. The traditional short-acting beta-2 agonists (SABAs) like salbutamol provided rapid relief but had a relatively short duration of action. nih.gov The 1990s saw the advent of long-acting beta-2 agonists (LABAs), such as salmeterol and formoterol. nih.govresearchgate.netnih.gov These compounds provided sustained bronchodilation, offering better control of symptoms, particularly overnight. nih.gov

The development of even longer-acting agents, sometimes referred to as ultra-LABAs, and the exploration of novel delivery methods like intravenous infusion for compounds such as bedoradrine, highlight the continuous drive for innovation in this field. nih.govtandfonline.com

Rationale for Investigating Highly Selective Beta2-Adrenoceptor Ligands

The primary motivation for developing highly selective beta-2 adrenoceptor ligands like bedoradrine is to maximize the desired therapeutic effects while minimizing off-target effects. ahdbonline.combiorxiv.org While selectivity has improved significantly since the days of epinephrine and isoproterenol, even the more modern beta-2 agonists can interact with beta-1 and beta-3 receptors, particularly at higher doses. nih.govresearchgate.net

Key reasons for pursuing higher selectivity include:

Reducing Cardiovascular Effects: The most significant off-target effects of beta-agonists are cardiovascular, stemming from the stimulation of beta-1 receptors in the heart, which can lead to increased heart rate and palpitations. nih.govwikipedia.org Highly selective agents aim to mitigate these effects. ahdbonline.com

Minimizing Other Systemic Effects: Beta-2 receptors are present in various tissues, and their stimulation can lead to effects like muscle tremors and metabolic changes, such as a decrease in serum potassium and an increase in blood glucose. nih.gov Enhancing selectivity could potentially reduce the incidence of these side effects.

Improving the Therapeutic Index: A more selective drug can, in theory, be administered to achieve the desired therapeutic effect with a lower risk of adverse reactions, thereby widening the therapeutic window.

Investigating Biased Agonism: Research is also exploring the concept of "biased agonism," where a ligand can selectively activate certain downstream signaling pathways of a receptor over others. tandfonline.com This could lead to the development of agonists that preferentially promote the desired therapeutic Gs signaling pathway while avoiding pathways associated with receptor desensitization and other unwanted effects. pnas.orgtandfonline.com

The investigation into highly selective beta-2 adrenoceptor ligands like bedoradrine sulfate is a testament to the ongoing efforts to refine and improve therapeutic interventions by precisely targeting the molecular machinery of the body. medchemexpress.comahdbonline.com

特性

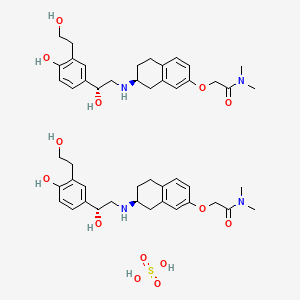

IUPAC Name |

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H32N2O5.H2O4S/c2*1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27;1-5(2,3)4/h2*4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3;(H2,1,2,3,4)/t2*20-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCOODFYDJWLHD-YMZXMBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433338 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-31-4 | |

| Record name | Bedoradrine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEDORADRINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P875C0DV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Bedoradrine Sulfate

Beta2-Adrenoceptor Binding Affinity and Selectivity Profiling

The interaction of Bedoradrine with the β2-adrenoceptor is characterized by high affinity and remarkable selectivity over other adrenergic receptor subtypes. nih.govnih.gov This specificity is crucial as it minimizes off-target effects that could arise from activating other receptors, such as the β1-adrenoceptor, which is abundant in cardiac tissue.

The binding affinity of a compound like Bedoradrine to its target receptor is typically quantified using in vitro radioligand displacement assays. These experiments measure how effectively the compound competes with a known radioactive ligand for the binding site on the receptor. The resulting data are often expressed as an inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. For Bedoradrine, a Ki value of 26 nM for the human β2-adrenergic receptor has been reported. drugbank.com

Binding Affinity of Bedoradrine for the Human β2-Adrenergic Receptor

| Parameter | Value | Receptor | Organism |

|---|---|---|---|

| Ki (Inhibition Constant) | 26 nM | Beta-2 adrenergic receptor | Human |

A key pharmacological feature of Bedoradrine is its high degree of selectivity for the β2-adrenoceptor compared to β1- and β3-adrenoceptor subtypes. nih.gov In vitro studies have quantified this selectivity, demonstrating a significantly lower affinity for β1 and β3 receptors. One study calculated that Bedoradrine is 832-fold more selective for β2-adrenoceptors than for β1-adrenoceptors and 126-fold more selective for β2-adrenoceptors than for β3-adrenoceptors. nih.gov This high selectivity profile suggests a reduced potential for cardiac side effects associated with β1-adrenoceptor activation. nih.gov

Selectivity Profile of Bedoradrine Across Adrenergic Receptor Subtypes

| Receptor Subtype | Selectivity Ratio (vs. β2-adrenoceptor) |

|---|---|

| β1-adrenoceptor | 832-fold lower affinity than for β2 |

| β3-adrenoceptor | 126-fold lower affinity than for β2 |

Data based on calculations from in vitro assay systems. nih.gov

In Vitro Radioligand Displacement Assays

G Protein-Coupled Receptor Signaling Pathways Modulated by Bedoradrine Sulfate

As a β2-adrenoceptor agonist, Bedoradrine initiates its effects by activating a canonical G protein-coupled receptor signaling pathway. thoracickey.com The β2-AR is a classic example of a GPCR that couples to the stimulatory G protein, Gs. nih.govresearchgate.net

The binding of Bedoradrine to the β2-AR induces a conformational change in the receptor. This change facilitates the coupling and activation of the intracellular Gs protein. thoracickey.comnih.gov The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. thoracickey.comresearchgate.net Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets within the cell, ultimately leading to the desired physiological response, such as smooth muscle relaxation. thoracickey.comnih.gov

Modern pharmacology recognizes that GPCRs can be activated in ways that preferentially engage specific downstream signaling pathways over others, a concept known as "biased agonism" or "functional selectivity". tandfonline.comfrontiersin.org For the β2-AR, signaling can diverge between the canonical Gs protein-mediated pathway and alternative pathways, such as those involving β-arrestins. tandfonline.comresearchgate.net Ligands that stabilize receptor conformations favoring one pathway are termed "biased agonists". frontiersin.org This area of research is of significant interest as it offers the potential to develop drugs that maximize therapeutic effects (often linked to Gs signaling) while minimizing adverse effects like receptor desensitization (linked to β-arrestin). tandfonline.com While the concept of biased agonism at the β2-AR is well-established, specific research detailing the biased agonism profile of this compound is not extensively documented in publicly available literature.

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β2-ARs recruit proteins called β-arrestins. mdpi.com This interaction is classically known to mediate receptor desensitization, by uncoupling the receptor from the G protein, and internalization, which removes the receptor from the cell surface. frontiersin.orgmdpi.com However, β-arrestins are now also understood to act as signal transducers themselves, initiating G protein-independent signaling cascades. mdpi.com The development of ligands that are "β-arrestin-biased" is a novel therapeutic strategy. tandfonline.comresearchgate.net As with biased agonism, while the general mechanisms of β-arrestin interaction with the β2-AR are known, specific studies focusing on the direct interactions and downstream signaling consequences of the Bedoradrine-β2-AR complex with arrestin pathways are not detailed in the reviewed scientific literature.

Biased Agonism and Downstream Signaling Divergence

Allosteric Modulation and Receptor Conformation Dynamics

G protein-coupled receptors, including the β2-AR, are inherently allosteric proteins. This means that binding at one site can influence the binding and function at another, spatially distinct site. medchemexpress.com The primary binding location for endogenous ligands and many synthetic agonists is the orthosteric site. However, the concept of utilizing allosteric modulators, which bind to sites other than the orthosteric pocket, represents an innovative therapeutic strategy for β2-ARs. researchgate.nettandfonline.com These modulators can fine-tune the receptor's response to the primary agonist, potentially enhancing efficacy or altering signaling pathways.

Allosteric modulators are categorized based on their effect on the orthosteric ligand's action:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.

Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

The binding of an agonist to the β2-AR induces significant conformational changes, which are crucial for its activation and subsequent interaction with intracellular signaling proteins like Gs proteins. nih.govnih.gov These dynamic changes are not a simple on-off switch but involve a complex equilibrium between multiple receptor states. biorxiv.org Studies on the β2-AR have revealed that agonists can stabilize different active-state conformations, which may lead to biased agonism—preferential activation of one signaling pathway over another (e.g., Gs protein pathway vs. β-arrestin pathway). researchgate.netbiorxiv.org

Detailed research using techniques like nuclear magnetic resonance (NMR) and double electron-electron resonance (DEER) spectroscopy on the β2-AR has shown that different agonists can induce distinct conformational signatures, particularly in the transmembrane helices (TM) and intracellular loops (ICL). biorxiv.org For instance, the outward movement of TM6 is a hallmark of receptor activation. biorxiv.org While specific studies detailing the allosteric properties or the precise conformational footprint induced by this compound are not extensively available in the public domain, the principles of β2-AR dynamics provide the foundational framework for its action. The high selectivity of bedoradrine suggests it effectively stabilizes a productive signaling conformation of the β2-AR.

Table 1: Key Concepts in β2-Adrenergic Receptor Conformation Dynamics

| Concept | Description | Relevance to Agonist Action |

|---|---|---|

| Allosteric Modulation | Regulation of a receptor by a ligand binding to a site other than the primary (orthosteric) binding site. | Offers a novel approach to modulate β2-AR signaling, potentially improving therapeutic profiles. researchgate.nettandfonline.com |

| Conformational Selection | Receptors exist in an equilibrium of different conformations; agonists bind to and stabilize specific active conformations. | Explains how different agonists can have varying levels of efficacy. |

| Biased Agonism | The ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. | Could be leveraged to develop drugs that maximize therapeutic effects while minimizing side effects. researchgate.netbiorxiv.org |

| TM6 Movement | A significant outward movement of the sixth transmembrane helix is a critical step in receptor activation. biorxiv.org | A primary indicator of G protein-coupled receptor activation. |

| Receptor Dynamics | The receptor is not a rigid structure but is highly dynamic, existing as an ensemble of conformational states. biorxiv.org | The specific dynamics induced by a ligand like bedoradrine determine its functional outcome. |

Ligand-Receptor Interaction Modeling and Computational Analysis

Computational methods are indispensable tools for understanding the interactions between a ligand, like this compound, and its receptor at an atomic level. nih.govrjptonline.org Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used to predict binding modes, estimate binding affinities, and explore the dynamic behavior of the ligand-receptor complex. plos.orgmdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.org For the β2-AR, docking studies help identify the key amino acid residues in the binding pocket that interact with the ligand. These interactions typically include hydrogen bonds, ionic interactions, and hydrophobic contacts. While specific docking studies for bedoradrine are not detailed in the available literature, analyses of other β2-agonists have identified crucial residues such as Asp113, Ser203, Ser204, Ser207, and Asn312 as being important for binding and activation. plos.org

Molecular Dynamics (MD) Simulations provide insights into the time-resolved motion of a molecular system, allowing researchers to observe the conformational changes in the receptor upon ligand binding. mdpi.comosti.govijcce.ac.irnih.gov MD simulations can reveal how a ligand stabilizes a particular receptor conformation and can help elucidate the mechanism of signal transmission from the ligand-binding pocket to the intracellular G protein-coupling domain. plos.org For the β2-AR, MD simulations have been used to study the active and inactive states and the transition between them, providing a dynamic picture that complements static crystal structures. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are other computational methods that relate the chemical structure of compounds to their biological activity or physicochemical properties. patsnap.com Such analyses on a series of anti-asthmatic drugs can help in the design of new molecules with improved characteristics. patsnap.com

Although specific computational models for this compound are not readily found, the extensive modeling work on the β2-AR provides a robust framework for understanding its molecular interactions. The tetrahydronaphthyl substitution in bedoradrine's structure is a key feature that would be a focus of such computational analysis to explain its high selectivity for the β2-AR. researchgate.net

Table 2: Computational Approaches for Studying Ligand-Receptor Interactions

| Technique | Application in Drug Research | Example for β2-AR System |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand within the receptor's active site. nih.govrjptonline.org | Identifying key interactions between β2-agonists and residues like Asp113 and Ser207. plos.org |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to study receptor dynamics and conformational changes. plos.orgnih.gov | Observing the outward movement of TM6 and the stabilization of the active state upon agonist binding. biorxiv.org |

| Homology Modeling | Creates a 3D model of a protein based on the known structure of a related protein. | Used to model GPCRs for which experimental structures are not yet available. |

| Virtual Screening | Uses computational methods to search large libraries of compounds for potential new ligands. plos.org | Screening for new β2-AR agonists or allosteric modulators. |

| QSPR/QSAR Analysis | Relates a compound's structure to its properties or biological activity. patsnap.com | Predicting properties like molar refractivity or biological activity for anti-asthmatic drugs. patsnap.com |

Structure-activity Relationships Sar and Chemical Modulations of Bedoradrine Sulfate

Fundamental Structural Determinants for Beta2-Adrenoceptor Agonism

The efficacy of Bedoradrine as a β2-adrenoceptor agonist is intrinsically linked to its specific chemical structure, which facilitates a strong and selective interaction with the receptor. The core components of its structure are pivotal for its biological function.

A critical feature is the ethanolamine side chain . This moiety, common to many β-agonists, contains a hydroxyl group at the β-position. This hydroxyl group is essential for direct interaction with the β-receptor, contributing significantly to the compound's agonist activity. wikipedia.org

The catecholamine-like aromatic ring is another key determinant. In Bedoradrine, this is a 4-hydroxy-3-(2-hydroxyethyl)phenyl group. wikipedia.org The hydroxyl groups on this ring are crucial for forming hydrogen bonds with specific residues within the β2-adrenoceptor binding pocket, thereby anchoring the molecule and initiating the conformational changes required for receptor activation.

Furthermore, the substituent on the nitrogen atom plays a vital role in determining selectivity for the β2-receptor over other β-receptor subtypes. wikipedia.org In Bedoradrine, this is a relatively large and complex group: a (7S)-7-[...]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide moiety. wikipedia.org Generally, larger substituents on the nitrogen atom enhance β2-selectivity. wikipedia.org This bulky group likely orients the molecule optimally within the receptor's binding site, maximizing interactions with residues specific to the β2-subtype and minimizing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies solely focused on Bedoradrine and a wide range of its analogs are not extensively detailed in publicly available literature, general principles from QSAR analyses of other β2-agonists can be applied.

A QSAR study on various anti-asthmatic drugs highlighted the importance of topological descriptors in predicting their properties. patsnap.com For β2-agonists, key molecular descriptors often include:

Electronic properties: The distribution of charges and the ability to form hydrogen bonds are critical. The presence of electronegative atoms, like the oxygens in the hydroxyl and ether groups of Bedoradrine, positively influences its binding affinity. researchgate.net

Steric properties: The size and shape of the molecule, particularly the substituent on the nitrogen atom, are crucial for selectivity. wikipedia.org

Hydrophobicity: The lipophilicity of the molecule can affect its duration of action. wikipedia.org

A hypothetical QSAR model for Bedoradrine analogs would likely reveal that variations in the substituents on the aromatic ring and the nitrogen atom significantly impact potency and selectivity. For instance, modifying the electronic nature of the aromatic ring or altering the bulk and flexibility of the N-substituent would lead to predictable changes in agonist activity.

Table 1: Hypothetical QSAR Descriptors for Bedoradrine Analogs

| Descriptor | Influence on β2-Agonist Activity | Rationale |

| Hydrogen Bond Donors (HBD) | Positive | Essential for interaction with key amino acid residues in the receptor binding site. mdpi.com |

| Molecular Volume | Optimized Range | The substituent on the nitrogen needs to be large enough for selectivity but not so large as to hinder binding. |

| LogP (Lipophilicity) | Positive (for duration) | Increased lipophilicity can lead to a longer duration of action. wikipedia.org |

| Topological Polar Surface Area (TPSA) | Inverse | A lower TPSA may enhance membrane permeability and bioavailability. |

Design Principles for Enhancing Selectivity and Potency

The design of highly selective and potent β2-agonists like Bedoradrine is guided by several key principles aimed at optimizing the molecule's interaction with the target receptor.

Maximizing Interactions with the β2-Adrenoceptor: The primary goal is to design a molecule that fits snugly into the binding pocket of the β2-receptor. This involves ensuring that the key functional groups, such as the ethanolamine and catechol-like moieties, are correctly positioned to form strong bonds with complementary residues in the receptor.

Exploiting Differences in Receptor Subtypes: The β1 and β2-adrenoceptors, while similar, have subtle differences in their amino acid composition. Designing molecules with bulky substituents on the nitrogen atom is a well-established strategy to exploit these differences and achieve high β2-selectivity. wikipedia.org This principle is clearly embodied in the structure of Bedoradrine.

Introduction of Additional Binding Sites: Creating opportunities for additional interactions with the receptor can enhance potency. The ether linkage and the N,N-dimethylacetamide group in Bedoradrine's N-substituent may provide such secondary binding interactions, contributing to its high affinity and potency. wikipedia.org

Rational Chemical Modification Strategies for Analog Generation

The generation of analogs of a lead compound like Bedoradrine is a systematic process aimed at improving its pharmacological profile. This involves making targeted chemical modifications to different parts of the molecule.

Modification of the Aromatic Ring: The substitution pattern on the 4-hydroxy-3-(2-hydroxyethyl)phenyl ring can be altered. For example, replacing or shifting the hydroxyl groups could modulate the strength of hydrogen bonding and, consequently, the potency. Introducing other substituents could also fine-tune the electronic properties of the ring.

Alterations to the Ethanolamine Side Chain: While the β-hydroxyl group is generally considered essential, modifications to the α-carbon can be explored. wikipedia.org Introducing a small alkyl group at this position has been shown in other β2-agonists to increase the duration of action. wikipedia.org

Varying the N-Substituent: This is a particularly rich area for modification. The tetrahydronaphthalene core could be replaced with other cyclic or heterocyclic systems. The length and nature of the linker connecting this core to the nitrogen atom can also be varied. Furthermore, the N,N-dimethylacetamide group can be replaced with other functional groups to explore different secondary binding interactions and to modulate physicochemical properties like solubility and metabolic stability. Chemical modification strategies such as amino acid substitution, lipidation, and cyclization have been used to enhance the properties of other therapeutic agents and could theoretically be applied here. nih.govmdpi.com

Table 2: Potential Analog Generation Strategies for Bedoradrine

| Modification Site | Strategy | Desired Outcome |

| Aromatic Ring | Replace hydroxyl with bioisosteres | Modulate potency and metabolic stability |

| α-Carbon | Introduce small alkyl group | Increase duration of action |

| N-Substituent Linker | Vary length and flexibility | Optimize orientation in binding pocket |

| N-Substituent Terminal Group | Replace N,N-dimethylacetamide | Explore new secondary interactions and improve physicochemical properties |

Synthetic Methodologies and Chemical Derivatization of Bedoradrine Sulfate

Advanced Synthetic Routes to Bedoradrine Sulfate and its Precursors

The synthesis of Bedoradrine, also known as KUR-1246, is a multi-step process involving the construction of its characteristic tetrahydronaphthalene core and the subsequent attachment of the side chain. ncats.io A practical synthesis has been developed to produce the compound, which is chemically described as bis(2-[[(2S)-2-([(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)-phenyl]ethyl]amino)-1,2,3,4-tetrahydronaphthalen-7-yl]oxy]-N,N-dimethylacetamide) sulfate. ncats.io

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 2-[(1S,2S)-7-(benzyloxy)-1,2-dihydro-1-hydroxynaphthalen-2-yl]isoindoline-1,3-dione | Core building block for the tetrahydronaphthalene structure of Bedoradrine. | google.com |

| Functionalized hydronaphthalene skeleton | The central molecular framework to which the ethanolamine side chain is attached. | google.com |

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of Bedoradrine is highly dependent on its specific stereochemistry, possessing two chiral centers. This necessitates a stereoselective synthesis to produce the desired (2R, 7S) isomer. A key challenge in the synthesis of Bedoradrine and related compounds is the controlled formation of these chiral centers. google.com

To address this, a process has been developed that utilizes a rhodium-based catalytic system with a chiral diphosphine ligand. google.com This method allows for the asymmetric synthesis of the hydronaphthalene core, ensuring the correct stereochemistry is established early in the synthetic sequence. This approach can yield the desired intermediate with a high enantiomeric excess (ee) of 98%, which can be further purified through fractional crystallization. google.com Such techniques are crucial for producing a stereochemically pure drug, as different stereoisomers can have different pharmacological or toxicological profiles. drugbank.com

| Technique | Catalytic System | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric synthesis of the hydronaphthalene core | Rhodium-based catalyst with a chiral diphosphine ligand | 98% | google.com |

Development of Analogues for Mechanistic and Preclinical Exploration

The development of analogues is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize the properties of a lead compound. In the field of β2-agonists, several compounds have been developed that, while not direct derivatives of Bedoradrine, belong to the same therapeutic class and provide insight into the broader mechanistic landscape. nih.gov

Bedoradrine itself is noted for its high selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors. nih.govresearchgate.net Comparative analysis with other β2-agonists, such as Vilanterol, highlights the different selectivity profiles that can be achieved through structural modifications. nih.gov For instance, Bedoradrine was found to be 832-fold more selective for the β2-adrenoceptor than for the β1-adrenoceptor. nih.govresearchgate.net This high selectivity is a key design feature aimed at maximizing therapeutic effects while minimizing potential side effects associated with the stimulation of other beta-receptor subtypes. The exploration of compounds like Bedoradrine and its functional analogues helps to refine the understanding of receptor interaction and drive the design of next-generation bronchodilators. nih.gov

| Compound | Selectivity (β2 vs. β1) | Selectivity (β2 vs. β3) | Reference |

|---|---|---|---|

| Bedoradrine | 832-fold | 126-fold | nih.govresearchgate.net |

Impurity Profiling and Control in Research Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory authorities like the ICH to ensure the safety and quality of active pharmaceutical ingredients (APIs). pharmainfo.inresearchgate.net It involves the identification, characterization, and quantification of impurities that may be present in a drug substance. pharmainfo.in For this compound, this process is essential to control for any unwanted chemicals that may arise during its complex synthesis.

Potential impurities in Bedoradrine can originate from several sources, including starting materials, intermediates that are not fully converted, by-products from side reactions, and degradation products. pharmainfo.ineuropa.eu Given its stereospecific nature, stereoisomeric impurities are of particular concern. The control of these impurities requires the development of specific analytical methods to detect and quantify them at very low levels. researchgate.net A comprehensive impurity profile is compiled based on batches manufactured during development and those representative of the final commercial process, ensuring consistency and quality. europa.eu

| Impurity Type | Potential Source | Significance |

|---|---|---|

| Unreacted Starting Materials/Intermediates | Incomplete synthetic reactions. | May have different pharmacological activity or toxicity. |

| By-products | Side reactions occurring during synthesis. | Structure may be related or unrelated to the API; potential for toxicity. |

| Stereoisomeric Impurities | Incomplete stereoselectivity in chiral synthesis steps. | May have reduced efficacy, different activity, or contribute to toxicity. |

| Degradation Products | Degradation of the drug substance during manufacturing or storage. | Indicates instability and can pose safety risks. |

Preclinical Pharmacokinetics and in Vitro/in Vivo Metabolism Studies

Absorption, Distribution, and Elimination Characteristics in Animal Models

Detailed public data on the absorption, distribution, and elimination of bedoradrine sulfate in common preclinical animal models such as rats, dogs, and monkeys are not extensively available in peer-reviewed literature. Generally, pharmacokinetic studies in animals are designed to understand how a drug is taken up by the body, where it goes, and how it is removed. altasciences.com These parameters—absorption, distribution, and elimination—are critical for predicting how a drug will behave in humans. aplanalytics.com

Pharmacokinetic parameters are typically determined by measuring the concentration of the drug in plasma and other tissues over time after administration. altasciences.com Key metrics include bioavailability, volume of distribution (Vd), clearance (CL), and half-life (t½). aplanalytics.com For instance, a high volume of distribution suggests that the drug distributes extensively into tissues, while clearance indicates the rate at which the drug is removed from the body. altasciences.com

While specific values for bedoradrine in animals are not published, it is known that preclinical studies were conducted and demonstrated a favorable safety profile. newswise.comsec.gov In clinical studies with patients, the pharmacokinetics of bedoradrine (MN-221) were found to be linear, and the average clearance in patients with Chronic Obstructive Pulmonary Disease (COPD) was reported to be similar to that in asthma patients (28 L/hr vs. 27-29 L/hr, respectively). medicinova.com This type of data is typically preceded by extensive characterization in animal models to understand interspecies differences. nih.govcytokinetics.com

Table 1: General Pharmacokinetic Parameters Investigated in Preclinical Animal Models

| Parameter | Description | Significance |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of absorption after extravascular administration. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into body tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination from the body. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval and the time to reach steady state. |

Biotransformation Pathways and Metabolite Identification in Isolated Systems

The biotransformation of this compound, including its metabolic pathways and the identity of its metabolites, has not been detailed in publicly accessible scientific literature. Drug metabolism studies are crucial for identifying the chemical changes a drug undergoes in the body, which can produce active, inactive, or sometimes toxic metabolites. nih.gov These investigations often begin with in vitro systems, such as liver microsomes or hepatocytes, from different species to predict human metabolism. medicinova.comhyphadiscovery.com

Metabolism is generally divided into Phase I and Phase II reactions. nih.govuomus.edu.iq

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) through processes like oxidation, reduction, and hydrolysis. nih.gov

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules like glucuronic acid, sulfate, or glutathione, typically resulting in more water-soluble compounds that are easier to excrete. uomus.edu.iq

For sulfate compounds, metabolism can involve various pathways. The sulfate group itself can be a site for conjugation, or the molecule may undergo other transformations. nih.gov Identifying metabolites is key to understanding the complete disposition of a drug and ensuring that metabolites found in humans have been adequately tested for safety in preclinical toxicology species. hyphadiscovery.com

Enzymatic Systems Involved in this compound Metabolism

The specific enzymatic systems, such as cytochrome P450 (CYP) isozymes, responsible for the metabolism of this compound have not been publicly disclosed. The cytochrome P450 superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs. pharmacologyeducation.orgdynamed.commdpi.com Of the many human CYPs, the CYP1, CYP2, and CYP3 families are the most significant for drug metabolism, with CYP3A4 alone being involved in the metabolism of over 50% of clinically used drugs. pharmacologyeducation.orgmedsafe.govt.nzd-nb.info

Determining which CYP enzymes metabolize a drug is critical for predicting potential drug-drug interactions. medsafe.govt.nz If a drug is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to altered plasma concentrations and potentially adverse effects or loss of efficacy. d-nb.info These interactions are studied in vitro using human liver microsomes and recombinant CYP enzymes. cytokinetics.com

Table 2: Major Cytochrome P450 Enzymes in Human Drug Metabolism

| Enzyme Family | Key Isoforms | Percentage of Drugs Metabolized (Approx.) |

| CYP1 | CYP1A2 | ~10% |

| CYP2 | CYP2C9, CYP2C19, CYP2D6 | ~40% |

| CYP3 | CYP3A4, CYP3A5 | >50% |

Cross-Species Pharmacokinetic Comparisons in Preclinical Species

A direct cross-species pharmacokinetic comparison for this compound across standard preclinical species (e.g., mouse, rat, dog, monkey) is not available in published literature. Such comparisons are vital in drug development to understand how pharmacokinetic parameters scale from animals to humans. nih.govaplanalytics.comnih.gov Allometric scaling, which relates physiological parameters to body weight, is a common method used to predict human pharmacokinetics from animal data. aplanalytics.comnih.gov

Significant differences in drug metabolism and disposition can exist between species. mdpi.combiorxiv.org For example, the rate of clearance and the profile of metabolites can vary substantially, which has implications for the choice of animal model for toxicology studies. mdpi.com The ideal toxicology species should have a metabolic profile that is as similar as possible to humans. hyphadiscovery.com Studies often compare pharmacokinetic parameters like clearance, volume of distribution, and bioavailability across species to build a predictive model for human pharmacokinetics. nih.govcytokinetics.com While specific data for bedoradrine is lacking, the general practice involves collecting intravenous and oral pharmacokinetic data from at least three species, often including a rodent (rat) and two non-rodent (dog and monkey) species, to perform these extrapolations. nih.gov

Mechanistic Investigations and Preclinical Efficacy in Relevant Biological Models

In Vitro Evaluation of Bronchodilatory Mechanisms in Airway Smooth Muscle

The primary mechanism for bronchodilation induced by β2-agonists is the relaxation of airway smooth muscle (ASM). This process is initiated by the binding of the agonist to β2-adrenergic receptors on ASM cells. wikipedia.org This binding activates the Gs alpha subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). wikipedia.orgplos.org Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation. wikipedia.orgnih.gov

In vitro studies have been crucial in quantifying the potency and selectivity of Bedoradrine sulfate. Research using Chinese hamster ovary cells engineered to express human β-adrenergic receptor subtypes has demonstrated the compound's high selectivity for the β2-receptor. One study found that the EC50 values (the concentration required to elicit a half-maximal response) for cAMP production were significantly lower for the β2-receptor compared to β1 and β3 receptors, highlighting its selectivity. nih.gov Specifically, Bedoradrine was found to be 832-fold more selective for β2-adrenoceptors than for β1-adrenoceptors and 126-fold more selective than for β3-adrenoceptors. nih.gov

Table 1: In Vitro Selectivity of Bedoradrine at Human β-Adrenergic Receptors

| Receptor Subtype | EC50 for cAMP Production (nmol/L) | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) |

|---|---|---|---|

| β1-AR | 2400 ± 30 | 832 | - |

| β2-AR | 2.9 ± 0.10 | - | - |

| β3-AR | 363 ± 3 | - | 126 |

Data sourced from Inoue et al. (2009). nih.gov

This high selectivity for the β2-adrenergic receptor is the cornerstone of its bronchodilatory effect, as this receptor subtype is predominantly expressed in airway smooth muscle. nih.gov The potent stimulation of cAMP production in these cells directly leads to the relaxation of the airways.

Assessment of Airway Reactivity in Animal Models

Animal models of asthma and COPD are essential for assessing the in vivo efficacy of new bronchodilators. These models often involve inducing airway hyperresponsiveness to various stimuli, such as methacholine or histamine, which mimics a key feature of human asthma. mdpi.comfrontiersin.org Another common approach is the use of an ovalbumin-sensitized model, which simulates the allergic inflammation characteristic of asthma. frontiersin.orgsemanticscholar.org

While specific studies detailing the effects of Bedoradrine on methacholine-induced bronchoconstriction in animal models are not extensively published, its potent and selective β2-agonist activity strongly suggests it would effectively protect against such challenges. plos.org In a guinea pig model of allergic asthma, chronic inflammation is known to increase tracheal reactivity to contractile agents like carbachol and histamine. frontiersin.org The therapeutic principle of β2-agonists is to counteract this hyperreactivity. biorxiv.org Studies on other selective β2-agonists have consistently shown a protective effect in these models. For instance, in ovalbumin-sensitized guinea pigs, which exhibit both early allergic bronchoconstriction and airway hyperresponsiveness, β2-agonists are a standard comparator for evaluating new treatments. semanticscholar.orgscielo.br Given that Bedoradrine is a highly selective β2-agonist, its application in such models would be expected to yield significant reductions in airway reactivity. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms in Preclinical Settings

Beyond direct bronchodilation, β2-adrenergic receptor agonists may possess anti-inflammatory and immunomodulatory properties. β2-receptors are expressed on various immune cells, including mast cells, eosinophils, and lymphocytes. nih.gov Activation of these receptors can inhibit the release of inflammatory mediators and cytokines. For example, β2-agonists can suppress the release of histamine and leukotrienes from mast cells and reduce the secretion of eosinophil peroxidase from eosinophils. researchgate.net

Preclinical evidence suggests that this compound may reduce airway inflammation. nih.govbiomolther.org This is a significant finding, as airway inflammation is a core component of both asthma and COPD. researchgate.net The mechanism is thought to involve the suppression of pro-inflammatory cytokine release from cells like human bronchial epithelial cells. nih.govnih.gov Studies on other corticosteroids have shown inhibition of IL-6 and IL-8 release from epithelial cells. nih.gov While direct studies on Bedoradrine's effect on specific cytokine profiles in preclinical models are limited, its action as a β2-agonist implies a potential role in modulating the inflammatory cascade. In models of allergic airway inflammation, treatments that reduce inflammatory cell infiltration, particularly of eosinophils, into the lungs are considered beneficial. frontiersin.orgveterinaryworld.orgmdpi.com It is plausible that by activating β2-receptors on immune and epithelial cells, Bedoradrine could contribute to a reduction in the inflammatory response, although more specific research is needed to fully elucidate these mechanisms. nih.gov

Investigation of Tocolytic Activity in Isolated Uterine Tissues and Animal Models

A significant area of preclinical research for Bedoradrine has been its potential as a tocolytic agent to manage preterm labor by suppressing uterine contractions. guidetopharmacology.orgwikipedia.orgnih.gov The mechanism of action is analogous to its effect on airway smooth muscle: activation of β2-adrenergic receptors on myometrial cells leads to smooth muscle relaxation. wikipedia.org

In vitro organ bath studies using isolated uterine tissue from pregnant rats have demonstrated Bedoradrine's potent relaxant effects. One study found that Bedoradrine (KUR-1246) effectively suppressed both spontaneous and drug-induced uterine contractions. nih.gov Its potency was greater than that of other β2-agonists like terbutaline and ritodrine. nih.gov

A key finding from these preclinical studies is Bedoradrine's remarkable organ specificity for the uterus compared to other tissues containing smooth muscle or β-receptors, such as the trachea and the heart (atrium). This high degree of uterine selectivity suggests a favorable profile with potentially fewer cardiovascular or respiratory side effects when used as a tocolytic.

Table 2: Organ Specificity of Bedoradrine in Pregnant Rats

| Organ | EC50 for Contraction Inhibition (nmol/L) | Specificity Ratio (vs. Uterus) |

|---|---|---|

| Uterus | 1.01 ± 0.27 | - |

| Trachea | 1610 ± 299 | 1590-fold less sensitive |

| Atrium | 2300 ± 356 | 2280-fold less sensitive |

| Proximal Colon | 219 ± 23.5 | 217-fold less sensitive |

Data sourced from Inoue et al. (2009). nih.gov

In vivo studies in term-pregnant rats confirmed these findings, showing that Bedoradrine delayed spontaneous delivery in a dose-dependent manner. nih.gov Further research in pregnant rats and guinea pigs indicated that the transplacental passage of Bedoradrine was significantly lower than that of ritodrine, suggesting reduced direct fetal exposure. nih.gov

Exploration of Novel Mechanisms beyond Adrenergic Receptor Agonism

The classical understanding of β2-adrenergic receptor activation involves the Gs protein-cAMP pathway. However, contemporary research into G protein-coupled receptors (GPCRs) has unveiled more complex signaling paradigms, such as biased agonism. researchgate.netslideshare.net Biased agonism describes the ability of a ligand to selectively activate one signaling pathway (e.g., G protein-mediated signaling) over another (e.g., β-arrestin-mediated signaling) at the same receptor. biomolther.orgnih.gov

For β2-agonists, Gs-protein activation is associated with the desired therapeutic effect of bronchodilation, while the β-arrestin pathway is often linked to receptor desensitization, tachyphylaxis (diminishing response to successive doses), and potentially pro-inflammatory effects. nih.govresearchgate.net Therefore, a Gs-biased β2-agonist could theoretically offer sustained bronchodilatory effects with a reduced side-effect profile. tandfonline.com

While the concept of biased agonism provides a compelling framework for developing improved β2-agonists, there is currently no specific published research demonstrating that this compound acts as a biased agonist. researchgate.nettandfonline.com The exploration of such novel mechanisms for Bedoradrine remains an area for future investigation. Such studies would involve comparing its ability to activate Gs-protein pathways versus its capacity to recruit β-arrestin to the receptor. researchgate.net

Advanced Research Methodologies Applied to Bedoradrine Sulfate

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast libraries of chemical compounds for their ability to interact with a specific biological target. In the context of the β2-adrenergic receptor (β2AR), the target for Bedoradrine, HTS assays are instrumental in identifying novel agonists, antagonists, or allosteric modulators. medchemexpress.com These assays are typically performed in microplate formats, using cell lines engineered to express the receptor of interest.

The screening process often involves measuring a downstream signal generated upon receptor activation, such as the production of cyclic adenosine monophosphate (cAMP). nih.gov By automating this process, researchers can screen hundreds of thousands of compounds to find "hits"—molecules that produce a desired response. medchemexpress.com These hits are then subjected to further analysis to confirm their activity and determine their potency and selectivity. This methodology is crucial for discovering compounds with high selectivity for the β2AR over other receptor subtypes (like β1AR and β3AR), a key characteristic of advanced therapeutic agents like Bedoradrine. researchgate.netgoogle.com The use of HTS can also identify modulators with unique signaling profiles, such as those that are "biased" towards a particular intracellular signaling pathway.

Molecular Dynamics Simulations and Docking Studies for Ligand-Receptor Interactions

To understand how a ligand like Bedoradrine interacts with its receptor at an atomic level, researchers employ computational techniques such as molecular docking and molecular dynamics (MD) simulations. plos.orgfrontiersin.org Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to the three-dimensional structure of a receptor. plos.org For the β2-adrenergic receptor, crystal structures are available (e.g., PDB code: 3SN6) that serve as a template for these studies. plos.org Docking algorithms can screen virtual libraries of compounds to prioritize those most likely to bind effectively to the receptor's active site. plos.orgpatsnap.com

Following docking, MD simulations provide a more dynamic picture of the ligand-receptor complex over time. frontiersin.orgnih.gov These simulations model the movements and interactions of every atom in the system, offering insights into:

The stability of the ligand-receptor interaction.

The specific amino acid residues involved in binding. nih.gov

The role of water molecules in mediating the interaction. nih.gov

The conformational changes induced in the receptor upon ligand binding, which are critical for its activation.

Targeted Gene Expression and Proteomic Analysis in Preclinical Models

To understand the cellular and molecular consequences of Bedoradrine's activity beyond initial receptor binding, researchers utilize targeted gene expression and proteomic analyses in preclinical models. These techniques can reveal how receptor activation alters cellular function and physiology.

Targeted Gene Expression Analysis , often performed using quantitative PCR (qPCR) or RNA-sequencing (RNA-Seq), measures changes in the transcription levels of specific genes. bio-rad.com In preclinical asthma models, for instance, researchers can treat airway smooth muscle cells with Bedoradrine and then analyze the expression of genes related to inflammation, cell proliferation, and signal transduction. nih.govmdpi.com This can identify the downstream pathways affected by β2AR activation and provide a molecular signature of the drug's effect.

Proteomic Analysis , primarily using mass spectrometry-based techniques, provides a global snapshot of the proteins present in a cell or tissue and their relative abundance. npsciences.comnih.gov Following treatment with a compound like Bedoradrine in a relevant cell model, proteomic studies can identify changes in the levels of proteins involved in key signaling cascades (e.g., the cAMP pathway) or structural proteins. nih.govplos.orgplos.org This approach can uncover novel mechanisms of action and potential biomarkers to monitor the drug's effects. nih.gov

Advanced Imaging Techniques for Receptor Localization and Activation

Advanced imaging techniques allow for the visualization of receptors within their native cellular environment and can even monitor their activation in real time. For G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor, methods such as single-molecule fluorescence resonance energy transfer (smFRET) have become particularly insightful. drugtargetreview.com

smFRET can detect conformational changes in a single receptor protein as it binds to a ligand and activates intracellular signaling partners like G proteins or β-arrestins. drugtargetreview.com By labeling the receptor and a signaling molecule with different fluorophores, researchers can measure the energy transfer between them, which changes as the distance between them alters during activation. This technique provides unparalleled detail on the dynamics of receptor signaling. drugtargetreview.com Other advanced imaging methods, such as positron emission tomography (PET), can be used with radiolabeled ligands to visualize the distribution and density of receptors in living organisms, although this is more common in clinical research. mdpi.com These imaging tools are crucial for understanding where and how a drug like Bedoradrine engages its target receptors to produce a physiological response.

In Vitro and Ex Vivo Organ Bath Studies for Functional Characterization

In vitro and ex vivo organ bath studies are a classical pharmacological method used to assess the functional effects of a compound on isolated tissues. animalab.euorchidscientific.com This technique is essential for characterizing the potency, efficacy, and organ specificity of a drug like Bedoradrine. nih.govresearchgate.net In these experiments, isolated tissues—such as tracheal rings, uterine muscle strips, or atrial preparations—are suspended in a temperature-controlled bath containing a physiological solution, and their contractile responses are measured. nih.govresearchgate.net

Studies on Bedoradrine have utilized this method to compare its effects on different tissues and determine its selectivity. For example, by applying increasing concentrations of Bedoradrine to isolated rat tissues, researchers determined its EC50 values (the concentration that produces 50% of the maximal effect) for relaxation or inhibition of contraction. nih.gov A study showed that Bedoradrine had a significantly higher potency (lower EC50) for the uterus compared to the atrium, trachea, and proximal colon, demonstrating its high degree of organ specificity. nih.gov

These functional assays are critical for building a pharmacological profile of a compound. They provide direct evidence of a drug's physiological effect on a target tissue and are invaluable for predicting its therapeutic potential and specificity before moving into more complex in vivo models. nih.govresearchgate.net

Data Tables

Table 1: Selectivity of Bedoradrine for β-Adrenergic Receptor Subtypes

This table shows the EC50 values for Bedoradrine in stimulating cyclic adenosine monophosphate (cAMP) production in Chinese hamster ovary cells expressing different human β-adrenergic receptor (β-AR) subtypes. Lower EC50 values indicate higher potency. The selectivity ratio indicates how much more potent Bedoradrine is for the β2-AR compared to the other subtypes.

| Receptor Subtype | EC50 (nmol/L) | Selectivity Ratio (β1/β2 and β3/β2) |

| β1-AR | 2400 ± 30 | 832-fold vs. β2-AR |

| β2-AR | 2.9 ± 0.10 | - |

| β3-AR | 363 ± 3 | 126-fold vs. β2-AR |

| Data sourced from organ bath studies on Chinese hamster ovary cells. nih.govresearchgate.net |

Table 2: Functional Specificity of Bedoradrine in Isolated Rat Organ Bath Studies

This table presents the EC50 values of Bedoradrine for inhibiting contractions in various isolated tissues from pregnant rats. The data highlights the compound's functional specificity for uterine tissue.

| Tissue | EC50 (nmol/L) | Specificity Ratio (vs. Uterus) |

| Uterus | 1.01 ± 0.27 | - |

| Atrium | 2300 ± 356 | 2280-fold |

| Trachea | 1610 ± 299 | 1590-fold |

| Proximal Colon | 219 ± 23.5 | 217-fold |

| Data sourced from ex vivo studies on isolated pregnant rat tissues. nih.gov |

Future Directions and Unexplored Research Avenues

Elucidation of Specific G Protein and Beta-Arrestin Biased Signaling Pathways

The classical view of β2-adrenergic receptor (β2AR) activation involves the coupling to Gs protein, leading to downstream signaling cascades. nih.gov However, the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent), has gained significant traction. nih.govbiomolther.org β-arrestins, initially known for their role in receptor desensitization, are now recognized as independent signal transducers. nih.govnih.gov

Future research should focus on delineating the specific signaling signature of bedoradrine sulfate. It is critical to investigate whether bedoradrine exhibits bias towards G protein-mediated signaling, β-arrestin-mediated signaling, or if it activates both pathways. biomolther.org Techniques like FRET and BRET-based assays can be employed to quantify receptor-G protein and receptor-β-arrestin interactions in real-time. scienceopen.com Understanding this bias is paramount, as G protein and β-arrestin pathways can have distinct and sometimes opposing physiological effects. biomolther.orgfrontiersin.org For instance, while G protein signaling is typically associated with bronchodilation, β-arrestin pathways can be involved in both beneficial and detrimental cellular processes. nih.govfrontiersin.org

Potential for Novel Therapeutic Applications Based on Unique Mechanistic Profiles

A detailed understanding of bedoradrine's signaling bias could pave the way for novel therapeutic applications beyond its initial focus. ncats.iowikipedia.org If bedoradrine demonstrates a strong bias towards G protein signaling with minimal β-arrestin recruitment, it could offer a more targeted therapeutic effect with potentially fewer side effects related to β-arrestin-mediated pathways. scienceopen.com

Conversely, if bedoradrine is found to be a β-arrestin-biased agonist, it could be explored for conditions where β-arrestin signaling is beneficial. nih.gov For example, β-arrestin signaling has been implicated in cardioprotective effects. biomolther.org Therefore, a comprehensive characterization of its mechanistic profile is essential. This research could reveal opportunities to repurpose bedoradrine for other diseases where β2AR modulation is a therapeutic strategy.

Integration of Omics Data for Systems Pharmacology Insights

A systems pharmacology approach, integrating various "omics" data (genomics, proteomics, metabolomics), can provide a holistic understanding of bedoradrine's effects. frontiersin.org By analyzing the global changes in gene expression, protein levels, and metabolic pathways in response to bedoradrine treatment, researchers can identify novel targets and pathways affected by the drug.

This approach can help in:

Identifying biomarkers that predict patient response to bedoradrine.

Uncovering potential off-target effects.

Building comprehensive mathematical models of the biological systems perturbed by bedoradrine. researchgate.net

The integration of omics data with mechanistic modeling can lead to a more predictive and personalized approach to therapy with bedoradrine. frontiersin.org

Long-Term Mechanistic Consequences of Selective Beta2-Adrenoceptor Modulation in Preclinical Systems

The long-term effects of sustained and selective β2AR modulation by bedoradrine are not fully understood. Chronic activation of β2ARs can lead to receptor desensitization, downregulation, and potential alterations in cellular signaling. elifesciences.org It is crucial to investigate these long-term consequences in preclinical systems.

Key research questions include:

Does chronic exposure to bedoradrine lead to tachyphylaxis (reduced drug effect over time)?

How does long-term treatment with bedoradrine affect the expression and function of β2ARs and other signaling proteins?

Are there any unforeseen long-term effects on cellular function and tissue homeostasis?

Answering these questions will be vital for assessing the long-term safety and efficacy profile of bedoradrine and for optimizing its potential therapeutic use.

Q & A

Q. What is the molecular structure of bedoradrine sulfate, and how does it influence its pharmacological activity as a β2-adrenergic agonist?

this compound contains a phenyl ring with hydroxyl (-OH) and amino (-NH2) functional groups . These structural features are critical for its selectivity and binding affinity to β2-adrenergic receptors, which mediate bronchodilation. Researchers should use computational modeling (e.g., molecular docking) to map ligand-receptor interactions and validate findings via in vitro assays (e.g., cAMP accumulation in transfected cells). Structural analogs like abediterol (a related compound) can serve as comparative controls to isolate structure-activity relationships .

Q. What standardized methodologies are recommended for assessing this compound’s efficacy in preclinical asthma models?

Forced expiratory volume in 1 second (FEV1) is a primary efficacy endpoint in clinical trials . In preclinical studies, use murine models of allergen-induced airway hyperresponsiveness (AHR) with dose-escalation protocols. Measure bronchial resistance via invasive plethysmography and correlate with plasma concentrations of this compound. Ensure blinding and randomization to minimize bias, and include placebo-controlled groups for statistical rigor .

Q. How should researchers address variability in pharmacokinetic (PK) data when analyzing this compound’s dose-response relationships?

PK linearity does not always translate to proportional pharmacodynamic (PD) effects. For example, this compound’s FEV1 improvements plateaued at 30 μg/min despite higher plasma concentrations at 60 μg/min . To resolve this, employ non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability. Stratify data by patient subgroups (e.g., asthma severity, genetic polymorphisms in β2 receptors) to identify confounding factors.

Advanced Research Questions

Q. How can contradictory findings between in vitro selectivity and clinical safety profiles of this compound be reconciled?

Despite its high β2 selectivity in vitro, this compound caused transient hypokalemia and tachycardia in clinical trials . These contradictions may arise from systemic exposure via intravenous administration versus localized effects in inhaled therapies. Researchers should conduct tissue-specific receptor occupancy studies using positron emission tomography (PET) imaging and compare off-target effects via high-throughput screening (e.g., GPCR panels).

Q. What experimental designs are optimal for elucidating the dose-rate dependency of this compound’s bronchodilatory effects?

In Trial MN-221-CL-005, higher dose rates (e.g., 60 μg/min over 1 hour) yielded greater FEV1 improvements than lower rates . To explore this, use crossover designs with washout periods to eliminate carryover effects. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to link infusion rates to peak plasma concentrations and FEV1 changes. Include sparse sampling protocols to reduce patient burden while maintaining data resolution.

Q. How can researchers mitigate bias when interpreting this compound’s safety data in heterogenous asthma populations?

Clinical trials excluded patients with severe comorbidities, potentially underestimating real-world risks . Use real-world evidence (RWE) from pharmacovigilance databases (e.g., FAERS) to identify rare adverse events. Apply propensity score matching to adjust for confounding variables like concurrent medications (e.g., corticosteroids) and comorbidities (e.g., cardiovascular disease).

Q. What strategies are effective for resolving discrepancies between this compound’s PK linearity and PD plateau effects?

The plateau in FEV1 improvement despite dose escalation suggests receptor desensitization or ceiling effects . Investigate β2-adrenergic receptor downregulation via bronchial biopsies or surrogate biomarkers (e.g., β-arrestin levels). Combine in silico simulations (e.g., systems pharmacology models) with repeated dosing studies to quantify tolerance dynamics.

Methodological Guidelines

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Report experimental conditions (e.g., infusion rates, FEV1 measurement intervals) in machine-readable formats .

- Conflict Resolution : Use sensitivity analyses to test robustness of conclusions against contradictory data. For example, re-analyze MN-221-CL-004/005 data with Bayesian hierarchical models to assess uncertainty in dose-response claims .

- Ethical Compliance : Adhere to IRB protocols for human studies, including informed consent and adverse event reporting . For preclinical work, follow ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。